molecular formula C16H12N2O4S B2988149 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361166-39-4

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2988149
CAS No.: 361166-39-4
M. Wt: 328.34
InChI Key: UANHSJNNHXBMOQ-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a thiazole ring fused with a chromene structure

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of a compound usually refers to its behavior in a biological system, which is hard to predict without experimental data. Thiazole derivatives have been studied for their potential biological activities, but it’s difficult to predict the specific activity of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Without specific data, it’s challenging to provide accurate information .

Future Directions

The future research directions could involve synthesizing the compound and studying its physical, chemical, and biological properties. It could also be interesting to explore its potential applications in fields like medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxycoumarin with a thiazole derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for scalability, often involving the use of robust catalysts and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide
  • N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide
  • N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)butanamide

Uniqueness

Compared to similar compounds, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide stands out due to its unique chromene structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions or properties.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c1-8-14(9(2)19)23-16(17-8)18-15(21)13-7-11(20)10-5-3-4-6-12(10)22-13/h3-7H,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANHSJNNHXBMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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